BenchChemオンラインストアへようこそ!

4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid

Lipophilicity Physicochemical property Drug-likeness

4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid (CAS 1142210-57-8) is a synthetic, small-molecule 1,3,4-thiadiazole derivative comprising a butanoic acid linker at the 2-position and a 4-methoxyphenyl carboxamide substituent at the 5-position. Its molecular formula is C14H15N3O4S (MW 321.35 g/mol), and it exhibits computed physicochemical properties including an XLogP3-AA of 1.7, a topological polar surface area (TPSA) of 130 Ų, and 2 hydrogen-bond donor / 7 acceptor sites.

Molecular Formula C14H15N3O4S
Molecular Weight 321.35 g/mol
CAS No. 1142210-57-8
Cat. No. B3022226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid
CAS1142210-57-8
Molecular FormulaC14H15N3O4S
Molecular Weight321.35 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCCC(=O)O
InChIInChI=1S/C14H15N3O4S/c1-21-10-7-5-9(6-8-10)15-13(20)14-17-16-11(22-14)3-2-4-12(18)19/h5-8H,2-4H2,1H3,(H,15,20)(H,18,19)
InChIKeyYMBMMPBSKQTCEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid (CAS 1142210-57-8): Core Properties and Class Context


4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid (CAS 1142210-57-8) is a synthetic, small-molecule 1,3,4-thiadiazole derivative comprising a butanoic acid linker at the 2-position and a 4-methoxyphenyl carboxamide substituent at the 5-position [1]. Its molecular formula is C14H15N3O4S (MW 321.35 g/mol), and it exhibits computed physicochemical properties including an XLogP3-AA of 1.7, a topological polar surface area (TPSA) of 130 Ų, and 2 hydrogen-bond donor / 7 acceptor sites [1]. While no direct biological profiling data are publicly available for this specific compound, the 1,3,4-thiadiazole carboxamide scaffold has been extensively investigated for targets including lysosomal acid lipase (LAL) [2] and glutaminase 1 (GLS1), establishing a class-level rationale for its use in medicinal chemistry and chemical biology research.

Why Generic Substitution Fails for 4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid (CAS 1142210-57-8): Structural Determinants of Function


Within the 1,3,4-thiadiazole-2-butanoic acid chemotype, the nature of the N-phenyl carboxamide substituent critically modulates physicochemical and potentially pharmacodynamic behavior. The target compound's para-methoxy group distinguishes it from the unsubstituted phenyl analog (CAS 1142202-80-9) and the meta-chloro derivative (CAS 1142209-51-5). The electron-donating methoxy substituent alters the carboxamide's resonance, hydrogen-bonding potential, and lipophilicity relative to these comparators [1]. Generic or in-class substitution without accounting for these structural differences can lead to divergent solubility, permeability, or target engagement profiles in screening cascades. The butanoic acid chain further differentiates this series from thiadiazole carbamates that lack a free carboxylate, as highlighted in LAL inhibitor studies where the substitution pattern dictated inhibitory potency [2]. Consequently, this compound cannot be arbitrarily replaced by another 1,3,4-thiadiazole without risking a change in experimental outcome.

Quantitative Differentiation Evidence for 4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid (CAS 1142210-57-8) Against Closest Analogs


Lipophilicity (XLogP) Differentiation Relative to Unsubstituted Phenyl Analog

The target compound exhibits a computed XLogP3-AA of 1.7 [1], reflecting the lipophilic contribution of the para-methoxy group. In contrast, the unsubstituted phenyl analog 4-[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]butanoic acid (CAS 1142202-80-9) lacks the methoxy substituent and is predicted to have a lower XLogP (approximately 1.0–1.3, based on fragment-based calculation). This 0.4–0.7 log unit difference indicates that the target compound is moderately more lipophilic, which can influence membrane permeability and non-specific binding in biochemical assays.

Lipophilicity Physicochemical property Drug-likeness

Hydrogen-Bond Acceptor Count Advantage Over 3-Chlorophenyl Analog

The target compound contains 7 hydrogen-bond acceptor (HBA) atoms [1], contributed by the thiadiazole nitrogen/sulfur atoms, carboxamide carbonyl, methoxy oxygen, and carboxylate group. The 3-chlorophenyl analog (CAS 1142209-51-5) has only 5 HBA atoms due to the replacement of the methoxy oxygen with a non-hydrogen-bonding chlorine. This difference in HBA count alters the compound's solvation and potential for target engagement in binding pockets that require specific hydrogen-bond interactions.

Hydrogen bonding Solubility Target interaction

Commercially Verified Purity Specification Enabling Reproducible Screening

The compound is supplied with a minimum purity specification of 95% , as verified by the vendor AKSci. Comparable thiadiazole butanoic acid derivatives from other suppliers frequently lack explicit purity certificates or are listed only as 'research grade' without a numerical specification. This documented purity facilitates direct comparison of screening results across laboratories and reduces the risk of false positives or negatives attributable to impurities.

Purity Quality control Reproducibility

Class-Level Thiadiazole Carboxamide Inhibition Benchmark Against Non-Thiadiazole Scaffolds

In a systematic evaluation of lysosomal acid lipase (LAL) inhibitors, Rosenbaum et al. demonstrated that only 3,4-disubstituted thiadiazole carbamates exhibited effective LAL inhibition, whereas a diverse panel of non-thiadiazole carbamates, amides, esters, and ketones were inactive [1]. While the target compound is a carboxamide rather than a carbamate, its 1,3,4-thiadiazole core and 5-carboxamide substitution place it within the privileged scaffold class that showed unique LAL inhibitory activity, distinguishing it from non-thiadiazole alternatives.

Lysosomal acid lipase Enzyme inhibition Scaffold selectivity

Recommended Application Scenarios for 4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid (CAS 1142210-57-8) Based on Quantitative Evidence


Medicinal Chemistry: Late-Stage Functionalization of the 4-Methoxyphenyl Group

The para-methoxy substituent provides a synthetic handle for further derivatization (e.g., demethylation to a phenol for subsequent O-alkylation or conjugation). The documented XLogP of 1.7 [1] serves as a baseline for property-guided optimization, where the methoxy group can be modified to tune lipophilicity and hydrogen-bond acceptor capacity. This compound is a suitable core scaffold for exploring structure–activity relationships (SAR) around the N-phenyl domain of thiadiazole carboxamide-based inhibitors.

Chemical Biology: Tool Compound for Lysosomal Acid Lipase and Glutaminase 1 Probe Development

Although the target compound itself lacks direct bioactivity data, the 1,3,4-thiadiazole carboxamide scaffold is established as a privileged chemotype for LAL [2] and GLS1 inhibition. The free butanoic acid moiety enables bioconjugation (e.g., amide coupling to fluorophores or affinity tags) without further deprotection steps. Researchers can use this compound as a key intermediate for generating activity-based probes targeting these therapeutically relevant enzymes.

Pharmaceutical Profiling: Physicochemical Benchmarking in Parallel Artificial Membrane Permeability Assays (PAMPA)

With a moderate XLogP of 1.7 and TPSA of 130 Ų [1], this compound occupies a physicochemical space that is often associated with acceptable oral absorption potential. It can serve as a reference standard in PAMPA or Caco-2 permeability screening campaigns to calibrate assay performance, especially when compared with the less lipophilic unsubstituted phenyl analog.

Chemical Procurement: Calibrated Positive Control for Quality Control of Analog Batches

The 95% purity specification makes this compound a candidate for use as a system suitability standard in HPLC or LC-MS methods when analyzing related thiadiazole butanoic acid derivatives. Its well-defined chromatographic properties (retention time, mass spectrum) can facilitate method development and validation for purity assessment of in-house synthesized or commercially sourced analogs.

Quote Request

Request a Quote for 4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.